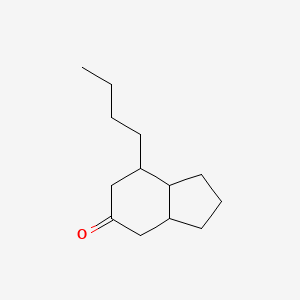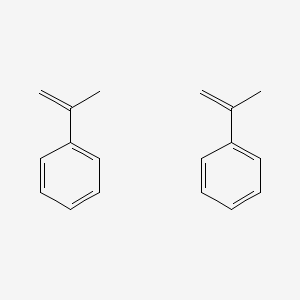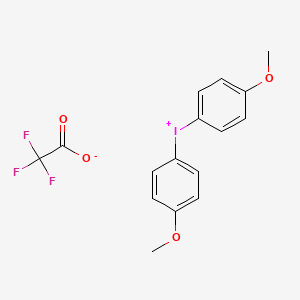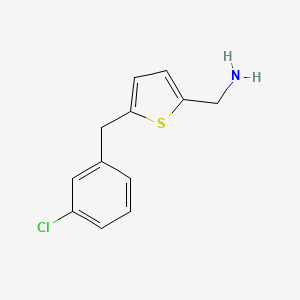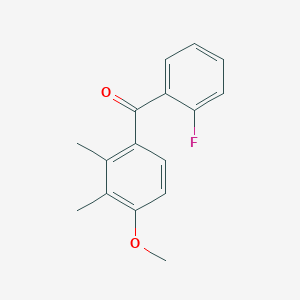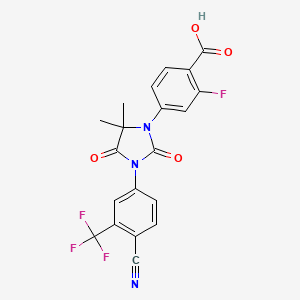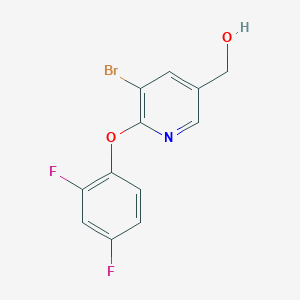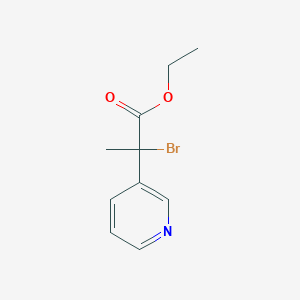![molecular formula C27H29F2N7O4 B8325058 tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate CAS No. 1246203-33-7](/img/structure/B8325058.png)
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate
Vue d'ensemble
Description
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide.
Attachment of the triazine ring: This is done through a nucleophilic substitution reaction using a suitable triazine derivative.
Incorporation of the morpholine ring: This step involves the reaction of the intermediate with morpholine under basic conditions.
Final coupling with tert-butyl carbamate: This is achieved through a carbamation reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of methylated derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves its interaction with specific molecular targets. The difluoromethyl group and the benzimidazole core are key functional groups that enable the compound to bind to proteins and enzymes, modulating their activity. The triazine ring and the morpholine ring further enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-(difluoromethyl)pyridin-4-yl)methylcarbamate: Similar in structure but with a pyridine ring instead of a benzimidazole core.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boronate ester group.
Uniqueness
tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, difluoromethyl group, and triazine ring make it distinct from other similar compounds.
Propriétés
Numéro CAS |
1246203-33-7 |
|---|---|
Formule moléculaire |
C27H29F2N7O4 |
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
tert-butyl N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H29F2N7O4/c1-27(2,3)40-26(37)30-17-10-8-16(9-11-17)22-32-24(35-12-14-39-15-13-35)34-25(33-22)36-18-6-5-7-19(38-4)20(18)31-23(36)21(28)29/h5-11,21H,12-15H2,1-4H3,(H,30,37) |
Clé InChI |
QUXDBXMHDALWGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
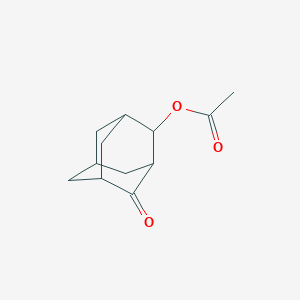
![Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate](/img/structure/B8324985.png)
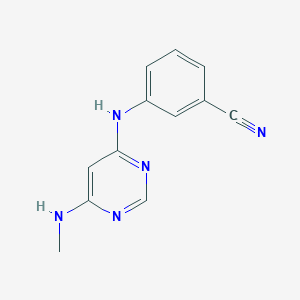
![2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8324996.png)
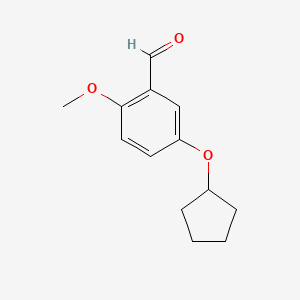
![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8324999.png)
